1'-Boc-[1,4']bipiperidinyl-3-carboxylic acid

Lipophilicity Regioisomer differentiation Physicochemical profiling

1'-Boc-[1,4']bipiperidinyl-3-carboxylic acid (CAS 1160248-52-1, MFCD06657459) is a bifunctional heterocyclic building block with molecular formula C₁₆H₂₈N₂O₄ and molecular weight 312.41 g/mol. It comprises a [1,4']-bipiperidine scaffold bearing a tert-butoxycarbonyl (Boc) protecting group on the 1'-nitrogen and a free carboxylic acid at the 3-position of the distal piperidine ring.

Molecular Formula C16H28N2O4
Molecular Weight 312.41
CAS No. 1160248-52-1
Cat. No. B2383954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-Boc-[1,4']bipiperidinyl-3-carboxylic acid
CAS1160248-52-1
Molecular FormulaC16H28N2O4
Molecular Weight312.41
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)N2CCCC(C2)C(=O)O
InChIInChI=1S/C16H28N2O4/c1-16(2,3)22-15(21)17-9-6-13(7-10-17)18-8-4-5-12(11-18)14(19)20/h12-13H,4-11H2,1-3H3,(H,19,20)
InChIKeyPBDGHRIEAPWNQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1'-Boc-[1,4']bipiperidinyl-3-carboxylic acid (CAS 1160248-52-1): Structural Identity and Procurement-Relevant Characteristics


1'-Boc-[1,4']bipiperidinyl-3-carboxylic acid (CAS 1160248-52-1, MFCD06657459) is a bifunctional heterocyclic building block with molecular formula C₁₆H₂₈N₂O₄ and molecular weight 312.41 g/mol . It comprises a [1,4']-bipiperidine scaffold bearing a tert-butoxycarbonyl (Boc) protecting group on the 1'-nitrogen and a free carboxylic acid at the 3-position of the distal piperidine ring . The compound is supplied as a crystalline solid with typical purities of 95%–98+% and requires storage at 2–8°C in sealed, dry conditions [1]. Its orthogonal protecting group strategy—an acid-labile Boc group paired with a free carboxylic acid—enables sequential derivatization without protecting group manipulation, making it a strategically positioned intermediate for parallel medicinal chemistry campaigns [2].

Why 1'-Boc-[1,4']bipiperidinyl-3-carboxylic acid Cannot Be Casually Swapped with In-Class Analogs


Substituting 1'-Boc-[1,4']bipiperidinyl-3-carboxylic acid with a close structural analog introduces quantifiable changes in lipophilicity, hydrogen-bonding geometry, and synthetic compatibility that propagate into downstream molecular properties. The regioisomeric 4-carboxylic acid analog (CAS 201810-59-5) exhibits a LogP of 1.64 versus 2.06 for the 3-carboxylic acid , representing a ΔLogP of 0.42—sufficient to alter membrane permeability predictions and chromatographic retention times in purification workflows [1]. Equally critical, the Boc group provides orthogonal acid-labile protection that cannot be replicated by the acetyl-protected (base-labile) or methyl-substituted (non-cleavable) analogs, each of which imposes a fundamentally different synthetic sequence and final product profile [2]. In the bipiperidinyl carboxylic acid amide series reported by Kuhn et al. (2007), the 3-carboxylic acid position was essential for achieving potent CCR4 antagonism (IC₅₀ values from 200 nM to 7,400 nM) through amide coupling; repositioning the carboxylate or altering the N-protecting group would yield structurally distinct amide products with unpredictable receptor pharmacology [3]. These differences are not cosmetic—they directly impact synthetic route feasibility, intermediate purification, and the biological activity of downstream lead compounds.

Quantitative Differentiation Evidence for 1'-Boc-[1,4']bipiperidinyl-3-carboxylic acid Versus Closest Analogs


LogP Differential: 3-Carboxylic Acid vs. 4-Carboxylic Acid Regioisomer

The target compound (3-COOH isomer, CAS 1160248-52-1) exhibits a computed LogP of 2.06, compared to 1.64 for the 4-COOH regioisomer (CAS 201810-59-5), yielding a ΔLogP of +0.42 . This difference arises from the distinct spatial relationship between the carboxylic acid and the Boc-piperidine moiety, which alters the compound's overall dipole moment and hydrogen-bonding capacity despite identical molecular formula (C₁₆H₂₈N₂O₄), molecular weight (312.41), and polar surface area (PSA 70.08 Ų) for both isomers . In medicinal chemistry, a ΔLogP exceeding 0.3 is generally considered sufficient to produce measurable differences in membrane permeability, protein binding, and chromatographic retention [1].

Lipophilicity Regioisomer differentiation Physicochemical profiling

Protecting Group Orthogonality: Boc vs. Acetyl vs. Methyl N-Substituted Analogs

The target compound employs a tert-butoxycarbonyl (Boc) group on the 1'-piperidine nitrogen, which is selectively cleaved under acidic conditions (TFA:CH₂Cl₂ or HCl/dioxane) while leaving the 3-carboxylic acid intact for subsequent amide coupling [1]. In contrast, 1'-acetyl-[1,4'-bipiperidine]-3-carboxylic acid features a base-labile acetyl group that requires saponification conditions incompatible with many ester and amide functionalities [2]. The 1'-methyl-[1,4'-bipiperidine]-3-carboxylic acid analog (CAS 856438-17-0) bears a non-cleavable tertiary amine that permanently alters the protonation state and cannot be removed for downstream diversification [3]. This orthogonal protection strategy directly enabled the parallel synthesis of 28 bipiperidinyl carboxylic acid amides in the CCR4 antagonist series reported by Kuhn et al. (2007), where Boc deprotection followed by amide coupling at the 3-carboxylic acid was the key diversification step [4].

Orthogonal protection Solid-phase synthesis Parallel chemistry

Validated Biological Application: CCR4 Antagonist Amide Series Potency Range

The bipiperidinyl-3-carboxylic acid scaffold served as the core building block for a series of 28 parallel-synthesized amide derivatives evaluated as CCR4 antagonists [1]. In a cell-based fluorometric imaging plate reader (FLIPR) assay using human CCR4, the most potent analog (BDBM81848, bipiperidinyl carboxylic acid amide 20) achieved an IC₅₀ of 200 nM, while the weakest in the series exhibited IC₅₀ = 7,400 nM [2][3]. This 37-fold potency range demonstrates that the 3-carboxylic acid position supports productive amide vectoring toward the CCR4 binding site, with substantial SAR sensitivity to the amide substituent. One prototype compound was further validated in a functional chemotaxis assay, confirming target engagement at the cellular level [1]. By comparison, repositioning the carboxylic acid to the 4-position or altering the N-protecting group would generate structurally non-identical amide products with uncharacterized CCR4 pharmacology .

CCR4 antagonism Chemokine receptor Immuno-oncology

PROTAC Linker Applicability: 3-COOH vs. 4-COOH Isomer Availability and Documented Use

The 4-carboxylic acid regioisomer (CAS 201810-59-5) is explicitly cataloged and marketed as a PROTAC linker building block by MedChemExpress and other vendors for use in PROTAC synthesis . In contrast, the 3-carboxylic acid isomer (CAS 1160248-52-1) is not currently listed in major PROTAC linker catalogs and lacks documented use in published PROTAC degrader molecules . However, the 3-COOH isomer retains the identical bifunctional architecture (Boc-protected amine + free carboxylic acid) required for PROTAC linker assembly, and its distinct spatial geometry—where the carboxylate exits the piperidine ring at the 3-position with a different trajectory compared to the 4-position—offers an alternative exit vector angle for linker optimization [1]. For discovery programs seeking linker diversity beyond commercially standardized options, the 3-COOH isomer provides a geometrically differentiated alternative with the same molecular weight (312.41 Da) and functional group count as the established 4-COOH PROTAC linker .

PROTAC linker Targeted protein degradation Bifunctional degrader

Purity Benchmarking: Available Grades and Vendor-Documented Quality Specifications

The target compound is commercially available at two principal purity tiers: 98+% (Fluorochem, Lot-specific CoA with HPLC) and 95% (Calpac Laboratories, Chemshuttle) [1]. The 98+% grade from Fluorochem includes documented hazard classification (GHS07: Harmful/Irritant; H302, H315, H319, H335) and storage specifications (2-8°C, sealed, dry), providing procurement-ready safety and handling data . By comparison, the 4-carboxylic acid regioisomer is available at ≥97.0% (MedChemExpress) and 95% (multiple vendors), while the unprotected 1,4'-bipiperidine-3-carboxylic acid dihydrochloride (CAS 1185293-24-6) is typically supplied at 95% purity but introduces hydrochloride salt stoichiometry variability that must be accounted for in reaction planning . The Boc-protected compound avoids salt-form ambiguity inherent to the dihydrochloride and provides a neutral, well-defined starting material for amide coupling .

Chemical purity Quality control Procurement specification

GHS Hazard Profile and Safe-Handling Specification for Procurement Planning

The target compound carries a defined GHS07 hazard classification with signal word 'Warning' and four specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This profile is comprehensively documented by Fluorochem, including 16 precautionary statements (P101–P501) covering personal protection, spill response, and disposal . The compound is classified as non-hazardous for transport, simplifying shipping logistics compared to compounds requiring dangerous goods declarations . By contrast, the unprotected 1,4'-bipiperidine-3-carboxylic acid dihydrochloride may present additional handling concerns due to its acidic salt form, though its full GHS profile is less uniformly documented across vendors . The availability of a complete, vendor-verified SDS with the 98+% grade material reduces the compliance burden for procurement officers and laboratory safety officers .

Chemical safety GHS classification Laboratory handling

Optimal Procurement and Application Scenarios for 1'-Boc-[1,4']bipiperidinyl-3-carboxylic acid


Parallel Synthesis of CCR4 Antagonist Libraries for Immuno-Oncology Lead Discovery

The compound is optimally deployed as the core scaffold for parallel amide-coupling campaigns targeting CCR4 antagonism, as validated by Kuhn et al. (2007) . The Boc/COOH orthogonal pair enables a two-step diversification workflow: (1) Boc deprotection with TFA/CH₂Cl₂ followed by N-functionalization, and (2) HATU/DIPEA-mediated amide coupling at the 3-carboxylic acid with diverse amine building blocks. With the most potent amide derivative achieving IC₅₀ = 200 nM in a CCR4 FLIPR assay , this scaffold is appropriate for hit-to-lead and lead optimization programs in asthma, allergy, diabetes, and cancer indications where CCR4 is implicated .

Geometrically Differentiated PROTAC Linker Exploration Beyond the Standard 4-COOH Scaffold

For targeted protein degradation programs that have exhausted the standard 4-carboxylic acid bipiperidine linker space, the 3-COOH regioisomer provides an alternative exit vector angle for linker geometry optimization . Although not yet cataloged as a PROTAC linker by major vendors, the compound's bifunctional architecture (Boc-amine + carboxylic acid) is chemically identical in reactivity to the established 4-COOH PROTAC linkers . The 0.42 LogP difference (2.06 vs. 1.64) may also confer differential cell permeability to the resulting PROTAC molecule, potentially improving degradation efficiency when the 4-COOH linker yields suboptimal ternary complex geometry [1].

Building Block for CNS-Targeted Library Synthesis Requiring Defined LogP and sp³ Character

With an Fsp³ (fraction of sp³-hybridized carbons) of 0.875 and a LogP of 2.06 , this building block aligns with lead-likeness criteria for CNS drug discovery, where higher Fsp³ correlates with improved clinical success rates [1]. The bipiperidine scaffold provides conformational rigidity superior to flexible alkyl linkers, while the 3-carboxylic acid position enables amide bond formation with amine-containing pharmacophores. Procurement of the 98+% grade ensures that library compounds meet purity thresholds suitable for direct biological screening without additional purification.

Replacement for Unprotected or Salt-Form Intermediates in Multi-Step GMP-Ready Synthesis

In synthetic routes currently using 1,4'-bipiperidine-3-carboxylic acid dihydrochloride, substituting the Boc-protected free acid eliminates salt stoichiometry uncertainty and enables direct use in anhydrous coupling reactions . The comprehensive GHS documentation (GHS07; H302, H315, H319, H335) and non-hazardous transport classification satisfy institutional chemical approval requirements more readily than the dihydrochloride salt, whose safety documentation is less uniformly available across suppliers . This substitution is particularly advantageous when scaling from discovery (mg) to preclinical (g) quantities, where reproducible stoichiometry and documented purity become critical process parameters.

Quote Request

Request a Quote for 1'-Boc-[1,4']bipiperidinyl-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.